2-Chloro-N-[4'-(2-chloro-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide
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Overview
Description
{N},{N}‘-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) is an organic compound characterized by the presence of two chloroacetamide groups attached to a dimethoxybiphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N},{N}‘-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) typically involves the following steps:
Starting Materials: The synthesis begins with 3,3’-dimethoxybiphenyl and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,3’-dimethoxybiphenyl is reacted with 2-chloroacetyl chloride in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of {N},{N}‘-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetamide groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The biphenyl core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: New amides or thioethers.
Hydrolysis Products: Carboxylic acids and amines.
Oxidation Products: Biphenyl derivatives with additional oxygen functionalities.
Reduction Products: Reduced biphenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: The chloroacetamide groups can be used to conjugate the compound to biomolecules for various biological studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its ability to form stable conjugates with biological molecules.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {N},{N}‘-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloroacetamide groups are highly reactive towards nucleophiles, allowing the compound to modify proteins, nucleic acids, and other biomolecules. This reactivity can be harnessed for various applications, including drug development and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
{N},{N}‘-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS(2-METHYLACETAMIDE): Similar structure but with methyl groups instead of chloro groups.
{N},{N}‘-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS(2-BROMOACETAMIDE): Similar structure but with bromo groups instead of chloro groups.
Uniqueness
The presence of chloroacetamide groups in {N},{N}‘-(3,3’-DIMETHOXYBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) makes it particularly reactive towards nucleophiles, which is a unique feature compared to its methyl and bromo analogs. This reactivity can be advantageous in applications requiring the formation of stable covalent bonds with target molecules.
Properties
Molecular Formula |
C18H18Cl2N2O4 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-25-15-7-11(3-5-13(15)21-17(23)9-19)12-4-6-14(16(8-12)26-2)22-18(24)10-20/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
SWEQGDSFYRJSIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCl)OC)NC(=O)CCl |
Origin of Product |
United States |
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